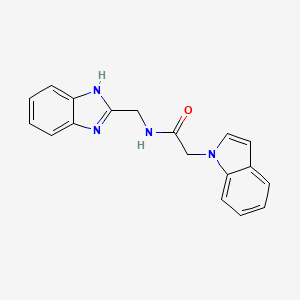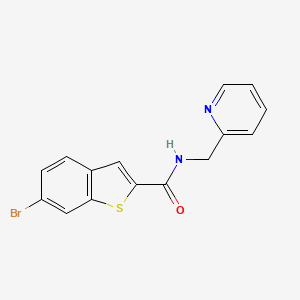
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide: is a synthetic organic compound that features both benzimidazole and indole moieties These structural motifs are known for their biological activity and are often found in pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.
Coupling with Indole: The final step involves coupling the benzimidazole-acetamide intermediate with indole under basic conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzimidazole ring, potentially leading to the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2,3-dione derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or indole rings.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new chemical entities
Biology: In biological research, N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide can be used as a probe to study the interactions of benzimidazole and indole-containing compounds with biological targets.
Medicine: The compound’s structural motifs are often found in drugs with antimicrobial, antiviral, and anticancer properties. Therefore, it may have potential as a lead compound for the development of new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzimidazole and indole rings.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, compounds containing benzimidazole and indole rings can interact with various enzymes, receptors, and nucleic acids. The benzimidazole ring is known to bind to the minor groove of DNA, while the indole ring can interact with proteins and enzymes through π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)ethanamine
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)propionamide
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)butanamide
Comparison:
- N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(1H-indol-1-yl)acetamide is unique due to the specific positioning of the acetamide group, which can influence its binding affinity and selectivity towards biological targets.
- The presence of different alkyl chain lengths in similar compounds can affect their solubility, stability, and overall biological activity.
- The specific combination of benzimidazole and indole rings in this compound may offer a distinct pharmacological profile compared to other similar compounds.
Properties
Molecular Formula |
C18H16N4O |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-indol-1-ylacetamide |
InChI |
InChI=1S/C18H16N4O/c23-18(12-22-10-9-13-5-1-4-8-16(13)22)19-11-17-20-14-6-2-3-7-15(14)21-17/h1-10H,11-12H2,(H,19,23)(H,20,21) |
InChI Key |
ZXOVSEFCGAQWMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-(1,3-benzothiazol-2-yl)-3-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile](/img/structure/B14952793.png)
![N-(6,8-dibromo-2-phenylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide](/img/structure/B14952800.png)
![3-isobutyl-5-{(Z)-1-[2-(isobutylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B14952803.png)
![1-(4-Chlorophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952808.png)
![5-{(Z)-1-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-morpholino-1,3-thiazol-4-one](/img/structure/B14952820.png)
![(4Z)-1-benzyl-5-(4-fluorophenyl)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14952823.png)
![7-Bromo-1-(2-fluorophenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952833.png)
![5-(4-butoxyphenyl)-4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952839.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(5-bromo-1H-indol-1-yl)acetamide](/img/structure/B14952844.png)
![1-(furan-2-ylmethyl)-3-hydroxy-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14952852.png)

![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14952865.png)
![2-{[(2E)-3-(4-tert-butylphenyl)prop-2-enoyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14952888.png)
![2-(4-methoxyphenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14952896.png)
